7-bromo-4-methyl-2H-chromen-2-one
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Overview
Description
7-bromo-4-methyl-2H-chromen-2-one is a brominated derivative of 4-methyl-2H-chromen-2-one, also known as coumarin. Coumarins are a class of organic compounds characterized by a benzopyrone structure. They are widely found in nature and have significant biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-methyl-2H-chromen-2-one typically involves the bromination of 4-methyl-2H-chromen-2-one. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Pechmann condensation followed by bromination. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or carboxylic acid .
Scientific Research Applications
7-bromo-4-methyl-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The bromine atom can enhance the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2H-chromen-2-one: The parent compound without the bromine atom.
7-hydroxy-4-methyl-2H-chromen-2-one: A hydroxylated derivative.
7-amino-4-methyl-2H-chromen-2-one: An amino derivative.
Uniqueness
7-bromo-4-methyl-2H-chromen-2-one is unique due to the presence of the bromine atom, which can significantly alter its chemical and biological properties. This modification can enhance its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .
Properties
IUPAC Name |
7-bromo-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLDNEKULNVMFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586086 |
Source
|
Record name | 7-Bromo-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90767-19-4 |
Source
|
Record name | 7-Bromo-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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